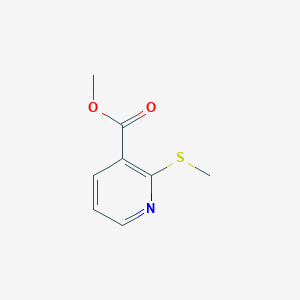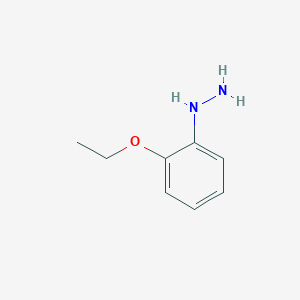
Methyl 2-methylsulfanylpyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-methylsulfanylpyridine-3-carboxylate” is a chemical compound with the molecular formula C8H9NO2S and a molecular weight of 183.23 g/mol . It is intended for research use only.
Molecular Structure Analysis
The molecular structure of “Methyl 2-methylsulfanylpyridine-3-carboxylate” is represented by the formula C8H9NO2S . Unfortunately, specific details about its molecular structure were not found in the search results.Physical And Chemical Properties Analysis
“Methyl 2-methylsulfanylpyridine-3-carboxylate” has a molecular weight of 183.23 g/mol . Unfortunately, specific physical and chemical properties such as density, boiling point, melting point, and flash point were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis and Structural Analysis : The synthesis of compounds related to Methyl 2-methylsulfanylpyridine-3-carboxylate involves various chemical reactions. For instance, the synthesis and crystal structure of [Ag(2-amino-3-methylpyridine)(2)]NO(3) and [Ag(pyridine-2-carboxaldoxime)NO(3)] were analyzed using techniques like IR, NMR, and X-ray crystallography (Abu-Youssef et al., 2010).
- Electrochemical Applications : Ruthenium(II) complexes involving similar structural motifs were studied for their potential in electrochemiluminescence (ECL) labels in immunoassays. These labels showed improved ECL emission and detection sensitivity (Yu, Liu, & Zhou, 2016).
Biological and Medicinal Applications
- Antimicrobial Activity : Methyl-2-aminopyridine-4-carboxylate derivatives, closely related to the compound , demonstrated significant antimicrobial activity. This highlights their potential in developing new antimicrobial agents (Nagashree, Mallu, Mallesha, & Bindya, 2013).
Materials Science and Catalysis
- Catalysis in Organic Synthesis : Research into the catalysis of aminocarbonylation of nitrogen-containing iodo-heteroaromatics, such as nicotinamide derivatives, relates to the chemical functionalities of Methyl 2-methylsulfanylpyridine-3-carboxylate. This work contributes to the synthesis of biologically important compounds (Takács, Jakab, Petz, & Kollár, 2007).
- Electrocatalytic Applications : The electrocatalytic carboxylation of related compounds with CO2 in specific ionic liquids demonstrated a method to obtain important pyridine derivatives. This process is noteworthy for its high yield and selectivity (Feng, Huang, Liu, & Wang, 2010).
Propiedades
IUPAC Name |
methyl 2-methylsulfanylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-11-8(10)6-4-3-5-9-7(6)12-2/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRMLVKTAPOENO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384119 |
Source


|
| Record name | Methyl 2-(methylsulfanyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methylsulfanylpyridine-3-carboxylate | |
CAS RN |
62658-91-7 |
Source


|
| Record name | 3-Pyridinecarboxylic acid, 2-(methylthio)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62658-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(methylsulfanyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Potassium;4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B99846.png)


![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B99850.png)







